molecular formula C12H20O3 B2366105 2-Carbethoxy-7,7-dimethylcycloheptanone CAS No. 55077-10-6

2-Carbethoxy-7,7-dimethylcycloheptanone

Cat. No.: B2366105
CAS No.: 55077-10-6
M. Wt: 212.289
InChI Key: NRCHPTGGEQJFEK-UHFFFAOYSA-N
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Description

2-Carbethoxy-7,7-dimethylcycloheptanone is a cyclic ketone that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is commonly synthesized through various methods, and its chemical structure and biological activity have been extensively studied.

Scientific Research Applications

2-Carbethoxy-7,7-dimethylcycloheptanone has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and natural products. In biology and medicine, the compound has been studied for its potential therapeutic effects, including its role in drug development for treating cancer and bacterial and fungal infections. Additionally, it has applications in the industrial sector, where it is used in the production of various chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbethoxy-7,7-dimethylcycloheptanone can be achieved through several methods. One common approach involves the reaction of cyclooctanone with sodium hydride and diethyl carbonate in benzene, followed by refluxing and subsequent addition of glacial acetic acid . Another method includes the treatment of cycloalkanone with sodium triphenylmethyl, carbonation with dry ice, and esterification with diazomethane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Carbethoxy-7,7-dimethylcycloheptanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydride, diethyl carbonate, glacial acetic acid, and diazomethane . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-Carbethoxy-7,7-dimethylcycloheptanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions can lead to various biological responses, including anti-inflammatory, antimicrobial, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Carbethoxy-7,7-dimethylcycloheptanone include other cyclic ketones and esters, such as Hagemann’s ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) . These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical structure and biological activity

Properties

IUPAC Name

ethyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-4-15-11(14)9-7-5-6-8-12(2,3)10(9)13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCHPTGGEQJFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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